

Evaluating the effectiveness of different ligands for curium separation in nitrate media

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Compound of Interest

Compound Name: *Curium trinitrate*

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A Comparative Guide to Ligands for Curium Separation in Nitrate Media

The separation of curium (Cm) from other chemically similar elements, particularly americium (Am) and the lanthanides (Ln), is a critical and challenging task in the partitioning and transmutation (P&T) strategy for advanced nuclear fuel cycles. The selection of an appropriate ligand is paramount for an efficient and selective separation process. This guide provides a comparative evaluation of different ligands—both lipophilic and hydrophilic—investigated for curium separation in nitrate media, supported by experimental data.

Overview of Separation Strategies

Two primary strategies employing specialized ligands are prevalent for the separation of trivalent actinides like curium in nitrate media:

- **Direct Selective Extraction:** This approach utilizes a lipophilic ligand dissolved in an organic diluent to selectively extract certain actinides directly from the aqueous phase containing a mixture of elements.
- **Selective Stripping (Masking):** This method involves a multi-step process. First, a non-selective lipophilic extractant, such as N,N,N',N'-tetraoctyl diglycolamide (TODGA), co-extracts all trivalent actinides and lanthanides into the organic phase. Subsequently, a hydrophilic ligand (also known as a masking or stripping agent) in a fresh aqueous phase is

used to selectively complex and strip (back-extract) specific actinides from the loaded organic phase.

This guide evaluates the performance of the lipophilic ligand CyMe4BTPhen and the hydrophilic ligands SO₃-Ph-BTP, SO₃-Ph-BTBP, and Phen-2DIBA.

Performance Comparison of Ligands

The effectiveness of these ligands is assessed based on their separation factors (SF), which quantify the selectivity of the separation between two elements. The Cm/Am separation factor (SFCm/Am) is particularly important due to the chemical similarity of these adjacent actinides.

Ligand	Type	Role	Key Performance Metrics	Experimental Conditions
CyMe4BTPhen	Lipophilic	Direct Extractant	SFAm/Cm: up to 7.9 (non-equilibrium)[1][2][3][4]; SFAm/Cm: 3.1–3.9 (equilibrium)[1]; SFAm/Eu: ≥ 3000 [1]	Organic Phase: 0.01 mol L ⁻¹ CyMe4BTPhen in Aliquat-336 nitrate or 1-octanol. Aqueous Phase: 1 mol L ⁻¹ HNO ₃ . [1]
SO3-Ph-BTBP	Hydrophilic	Stripping Agent	SFCm/Am: ~ 2.5 [3]	Used with TODGA as the primary extractant. Stripping from a loaded organic phase. [3]
SO3-Ph-BTP	Hydrophilic	Stripping Agent	Higher stability constant for Cm(III) complexes than Am(III) complexes, suggesting selectivity for Cm retention in the aqueous phase during stripping. ($\log\beta_2(\text{Cm}) = 9.3$ vs. $\log\beta_2(\text{Am}) = 7.67$)[5]	Used with TODGA as the primary extractant. [5]
Phen-2DIBA	Hydrophilic	Stripping Agent	SFCm/Am: 4.4[6][7]	Organic Phase: 0.05 M TODGA in dodecane.

Aqueous Phase:

5 mM Phen-

2DIBA in 1.5 M

HNO₃.[\[7\]](#)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for solvent extraction using the discussed ligands.

Protocol 1: Direct Extraction with CyMe4BTPhen

This protocol describes a typical batch solvent extraction experiment for evaluating the direct extraction of curium and americium using a lipophilic ligand.

- Organic Phase Preparation: Prepare a 0.01 mol L⁻¹ solution of CyMe4BTPhen in a suitable organic diluent (e.g., 1-octanol or Aliquat-336 nitrate).
- Aqueous Phase Preparation: Prepare an aqueous feed solution containing known concentrations of ²⁴⁴Cm, ²⁴¹Am, and other relevant ions (e.g., ¹⁵²Eu as a lanthanide simulant) in nitric acid of a desired concentration (e.g., 1 mol L⁻¹ HNO₃).
- Solvent Extraction:
 - In a centrifuge tube, mix equal volumes of the organic and aqueous phases (e.g., 1 mL of each).
 - Agitate the mixture vigorously for a specified contact time (e.g., ranging from 5 minutes to several hours to study kinetic effects) at a constant temperature (e.g., 22 °C)[\[4\]](#).
 - Centrifuge the mixture to ensure complete phase separation.
- Analysis:
 - Carefully separate the aqueous and organic phases.
 - Determine the concentrations of the radionuclides in both phases using appropriate analytical techniques (e.g., alpha and gamma spectroscopy)[\[3\]](#).

- Data Calculation:
 - Calculate the distribution ratio (D) for each metal ion as the ratio of its concentration in the organic phase to its concentration in the aqueous phase.
 - Calculate the separation factor (SF) between two metal ions (e.g., SF_{Am/Cm}) as the ratio of their distribution ratios ($D_{\text{Am}} / D_{\text{Cm}}$).

Protocol 2: Selective Stripping with a Hydrophilic Ligand (e.g., SO₃-Ph-BTBP)

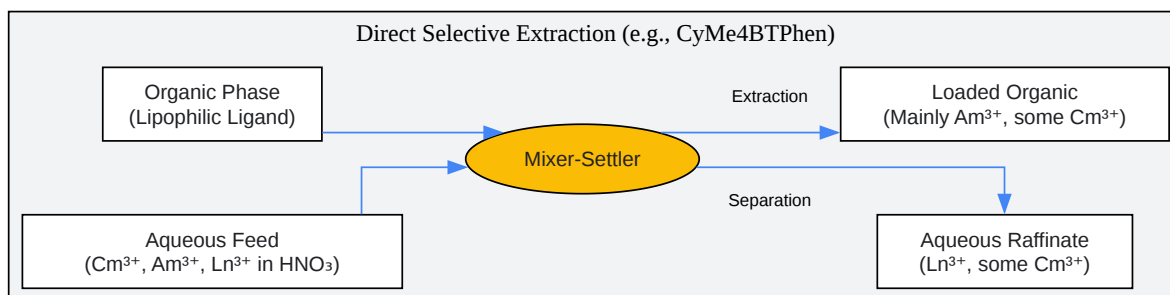
This protocol outlines a typical experiment for evaluating the selective stripping of americium from a loaded organic phase containing curium and lanthanides.

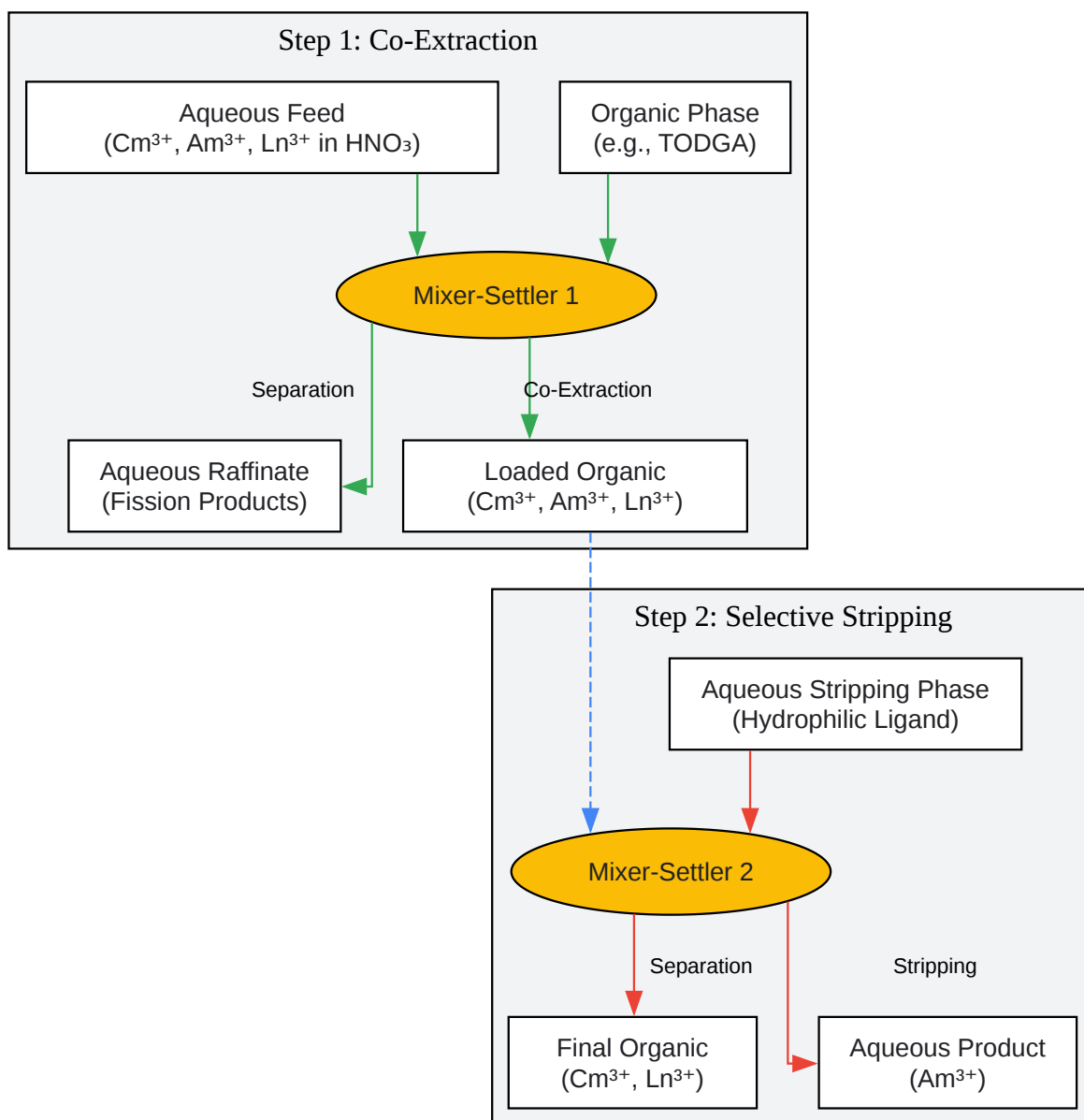
- Organic Phase Loading:
 - Prepare an organic solution of a primary extractant (e.g., 0.2 mol L⁻¹ TODGA in an aliphatic diluent).
 - Contact this organic phase with a highly acidic aqueous solution (e.g., 3 mol L⁻¹ HNO₃) containing high concentrations of Am(III), Cm(III), and Ln(III) to co-extract these metal ions into the organic phase.
 - Separate the loaded organic phase.
- Aqueous Stripping Phase Preparation: Prepare an aqueous stripping solution containing the hydrophilic ligand (e.g., 20 mmol L⁻¹ SO₃-Ph-BTBP) in a nitric acid solution of a specific concentration (e.g., 0.5 mol L⁻¹ HNO₃)[8].
- Selective Stripping:
 - Mix equal volumes of the loaded organic phase and the aqueous stripping phase.
 - Agitate the mixture for a sufficient time to reach equilibrium (e.g., 90 minutes) at a constant temperature[6].
 - Centrifuge to separate the phases.

- Analysis:
 - Separate the phases and measure the radionuclide concentrations in each phase as described in Protocol 1.
- Data Calculation:
 - Calculate the distribution ratios and separation factors as described previously. In this case, a higher distribution ratio for curium and a lower one for americium would indicate successful selective stripping of americium, resulting in a $SFCm/Am > 1$.

Visualizing the Separation Process

The following diagrams illustrate the conceptual workflows for the two main separation strategies discussed.





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